3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the formation of the triazolo[3,4-b][1,3,4]thiadiazole core. One common method involves the reaction of various free fatty acids with phosphorus oxychloride (POCl3) as a catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites in microorganisms . This inhibition disrupts the metabolic pathways, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.
3,6-Dialkyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Exhibits antimicrobial and cytotoxic activities.
Uniqueness
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H18N4O2S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-butyl-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4O2S/c1-4-5-9-12-16-17-15-19(12)18-14(22-15)10-7-6-8-11(20-2)13(10)21-3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
XGWYORPJWWMZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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